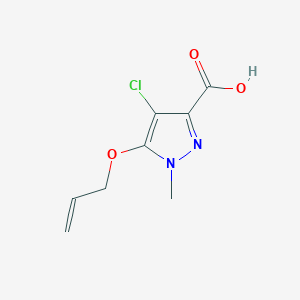
5-(Allyloxy)-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Allyloxy)-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of an allyloxy group at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 1-position of the pyrazole ring. The carboxylic acid group is located at the 3-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allyloxy)-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using allyl alcohol and a suitable base such as sodium hydride.
Chlorination: The chlorine atom can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
- Oxidation
Propriétés
Formule moléculaire |
C8H9ClN2O3 |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
4-chloro-1-methyl-5-prop-2-enoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-4-14-7-5(9)6(8(12)13)10-11(7)2/h3H,1,4H2,2H3,(H,12,13) |
Clé InChI |
STTCQPMGTDNSQV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(=O)O)Cl)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


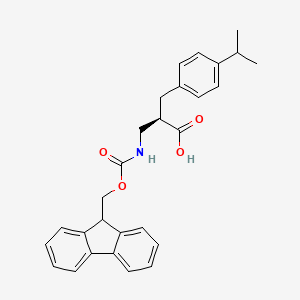



![Benzyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12990367.png)
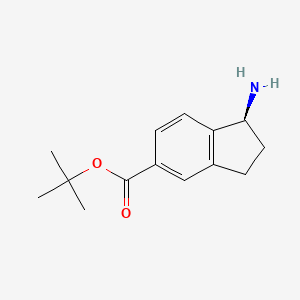
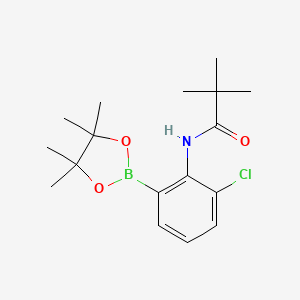
![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)
![5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B12990383.png)

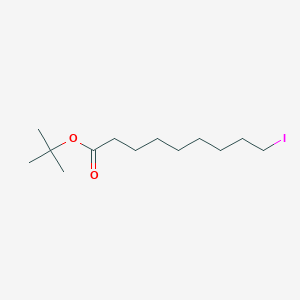
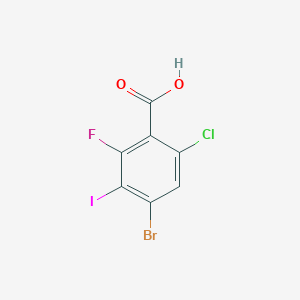
![2-Methoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B12990391.png)
![5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B12990396.png)
